molecular formula C5H11ClHgN2O2 B1203542 Chlormerodrin hg-203

Chlormerodrin hg-203

Cat. No.: B1203542
M. Wt: 369.58 g/mol
InChI Key: BJFGVYCULWBXKF-NGAFWABFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlormerodrin Hg-203 is a radiochemical agent incorporating the gamma-emitting isotope Mercury-203, supplied for non-clinical research applications. This compound was historically investigated as a mercurial diuretic and a diagnostic imaging agent . Its primary research value lies in its mechanism of action; the mercurial component is known to inhibit the reabsorption of water and electrolytes in the renal tubules, likely by binding to sulfhydryl groups on transport proteins such as the sodium-potassium-chloride cotransporter in the thick ascending limb . The radiolabeled form, Hg-203, enables researchers to track the distribution, accumulation, and excretion of the compound. Studies have utilized it to investigate renal function, the pathophysiology of mercurial diuresis, and the selective uptake of the compound in specific tissues . Beyond renal studies, this compound has been used as a model compound in neuroimaging research, where it localizes in areas with a disrupted blood-brain barrier, such as experimentally produced brain tumors and myocardial infarcts, allowing for scintigraphic imaging . The isotope Mercury-203 has a physical half-life of 46.6 days and emits gamma radiation at 279 keV, making it suitable for various detection and imaging techniques in experimental settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C5H11ClHgN2O2

Molecular Weight

369.58 g/mol

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2

InChI Key

BJFGVYCULWBXKF-NGAFWABFSA-M

SMILES

COC(CNC(=O)N)C[Hg]Cl

Isomeric SMILES

COC(CNC(=O)N)C[203Hg]Cl

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl

Origin of Product

United States

Scientific Research Applications

Applications in Neuroimaging

1. Localization of Intracranial Lesions

Chlormerodrin Hg-203 has been extensively studied for its efficacy in detecting various intracranial lesions. A notable study indicated that it could successfully localize nonneoplastic lesions such as cerebral infarctions, contusions, and arteriovenous malformations in 70% of cases . The compound demonstrated a high tumor-to-brain ratio, making it particularly useful for identifying tumors like astrocytomas and glioblastomas .

2. Scintiscanning Techniques

Scintiscanning with this compound was historically the standard method for brain scans prior to the introduction of other isotopes like technetium Tc 99m. Early studies showed that this compound could localize neoplastic lesions with a detection rate of 77% among 100 consecutive tumors . The comparison between this compound and other imaging modalities has highlighted its reliability, although newer agents have since taken precedence due to lower radiation doses .

Case Study 1: Brain Tumor Localization

A research article detailed the use of this compound in mice with induced intracranial tumors. The study found that the chlormerodrin content in tumors was significantly higher than in normal brain tissue, with ratios ranging from 5.8 to 22.5, indicating effective tumor targeting .

Case Study 2: Nonneoplastic Lesions

In another study involving 66 patients with nonneoplastic intracranial lesions, positive scans were obtained using this compound. This study emphasized the importance of careful evaluation to differentiate between neoplastic and nonneoplastic conditions based on scan results .

Comparison with Similar Compounds

Comparison with Mercury-197 Chlormerodrin

Hg-197 Chlormerodrin, introduced later, offered distinct advantages over Hg-203 due to its shorter half-life (2.7 days) and absence of beta emissions, reducing renal radiation doses to 3–4 rads/100 µCi . Key differences include:

Table 1: Physical and Clinical Comparison of Hg-203 vs. Hg-197 Chlormerodrin

Parameter Hg-203 Chlormerodrin Hg-197 Chlormerodrin
Half-life 46.8 days 2.7 days
Photon Energy (keV) 279 (monoenergetic) 68–77 (x-rays)
Renal Radiation Dose* 20–30 rads/100 µCi 3–4 rads/100 µCi
Tumor-to-Non-Tumor Ratio† 1.5–2.0 1.0–1.2
Clinical Accuracy‡ 84% 80%

*Radiation doses from renal accumulation ; †Phantom studies simulating deep tumors ; ‡Localization rates in brain tumors .

  • Imaging Efficiency: Hg-197’s lower-energy photons (68–77 keV) are more efficiently detected by sodium iodide crystals, improving image resolution despite lower tumor-to-non-tumor ratios .
  • Clinical Performance: Both isotopes showed comparable diagnostic accuracy (84% vs. 80%) in brain tumor localization, with superior performance in high-grade gliomas (100% accuracy) .
  • Safety : Hg-197’s reduced radiation burden made it preferable for repeated studies, though early batches suffered from Hg-203 contamination, which was later mitigated .

Comparison with Technetium-99m Complexes

99mTc-labeled agents (e.g., 99mTc-DTPA) revolutionized nuclear medicine due to their optimal physical properties:

  • Half-life : 6 hours, minimizing patient exposure.
  • Photon Energy : 140 keV, ideal for gamma cameras .
  • Image Quality : 99mTc provided superior contrast in brain scans (89% accuracy) compared to Hg-203 (50%) in gliomas .

Table 2: Hg-203 vs. 99mTc in Brain Tumor Imaging

Parameter Hg-203 Chlormerodrin 99mTc Complexes
Effective Half-life ~47 days 6 hours
Renal Dose (rads/µCi) 20–30 <1
Tumor Detection Rate 50% (gliomas) 89% (gliomas)
Clinical Adoption Declined post-1970s Standard of care

99mTc’s rapid clearance and lower radiation rendered it safer and more versatile, leading to Hg-203’s obsolescence .

Comparison with Iodine-131 Labeled Agents

Iodine-131 (I-131) albumin, an earlier brain imaging agent, was outperformed by Hg-203 due to:

  • Clearance : Hg-203’s faster blood clearance (1–8 hours vs. 24–72 hours for I-131) reduced background activity, enhancing lesion visibility .
  • Tumor-to-Background Ratio : Hg-203 achieved higher ratios, critical for detecting posterior fossa tumors .
  • Radiation Profile : I-131’s higher gamma energy (365 keV) increased scatter and shielding challenges .

Clinical Efficacy and Diagnostic Accuracy

Agent Brain Tumor Accuracy Renal Imaging Utility
Hg-203 Chlormerodrin 84% High cortical specificity
Hg-197 Chlormerodrin 80% Limited due to competition
99mTc Complexes 89% Gold standard for dynamic studies

Q & A

Basic: What is the primary mechanism behind Chlormerodrin Hg-203's localization in brain tumors, and how is this applied in experimental setups?

Answer:
this compound localizes in brain tumors due to its selective uptake by metabolically active tissues and disrupted blood-brain barriers. The compound binds to sulfhydryl groups in tumor cells, accumulating in regions of abnormal vascular permeability. In experimental setups, researchers simulate clinical conditions using a phantom head model (plastic head filled with isotope solution) to measure tumor-to-non-tumor count rate ratios. A spherical "tumor" with higher isotope concentration (e.g., 0.02 µCi/cc) is placed in the phantom, and detectors measure photon emissions at varying depths and positions (surface, central, midline) .

Basic: What standard protocols are used to assess this compound's efficacy in brain tumor localization?

Answer:
Standard protocols include:

  • Dosage : 700 µCi administered intravenously 3–5 hours before scanning to allow blood clearance .
  • Equipment : Use of a rectilinear scanner (e.g., Picker Magnascanner) with pulse height analyzers set to 230–330 KeV for Hg-203 .
  • Interpretation Criteria : A scan is deemed positive if three adjacent lines on two views show abnormal uptake . Clinical studies report an 84% accuracy rate for Hg-203 in glioblastomas and metastatic tumors, though lower accuracy is observed in low-grade astrocytomas .

Advanced: How do tumor-to-non-tumor count rate ratios differ between Hg-203 and Hg-197 Chlormerodrin, and what methodological factors influence these ratios?

Answer:
Hg-203 achieves higher tumor-to-non-tumor count rate ratios than Hg-197 in phantom models (Table III) due to its higher-energy photons (279 KeV), which penetrate tissue more effectively. However, Hg-197’s lower-energy photons (66–78 KeV) are detected more efficiently by scintillation crystals, increasing scatter radiation and reducing the effective ratio. Methodologically, the ratio depends on:

  • Photon Energy : Hg-203’s gamma rays attenuate less in tissue, improving deep-tumor detection theoretically, though clinical results show comparable accuracy .
  • Detector Settings : Pulse height analyzers must be optimized for each isotope’s energy range .

Advanced: What strategies can mitigate renal radiation exposure when using this compound in longitudinal studies?

Answer:

  • Mercuhydrin Blocking : Administer 1 cc of mercuhydrin 24 hours before scanning to reduce renal uptake by ~3x, lowering kidney doses from 37 rads to 12 rads .
  • Dosage Adjustment : Use lower doses or switch to Hg-197 (3.5 rads/kidney) for repeated scans .
  • Timing : Limit scan duration to minimize isotope retention, as Hg-203 has a biological half-life of 28 days in kidneys .

Advanced: How should researchers address discrepancies between theoretical advantages of Hg-203's photon penetration and clinical localization accuracy?

Answer:
Despite Hg-203’s superior tissue penetration, clinical studies show no significant accuracy difference between Hg-203 and Hg-197. To resolve this:

  • Analyze Scatter Radiation : Hg-197’s scatter contributes to background counts, reducing tumor contrast .
  • Evaluate Detection Efficiency : Hg-197’s photons are detected more efficiently, offsetting penetration disadvantages .
  • Clinical Validation : Prioritize patient data (e.g., 101 scans in Table IV) over phantom models to account for anatomical variability .

Basic: What are the key dosimetry considerations when administering this compound for brain scanning?

Answer:

  • Whole-Body Dose : 200 mrads for Hg-203 (10 µCi/kg), compared to 54 mrads for Hg-197 .
  • Renal Dose : 37 rads without blocking agents; reduced to 12 rads with mercuhydrin .
  • Contamination Effects : Hg-197 contaminated with 10% Hg-203 increases renal dose to 6.8 rads .

Advanced: What experimental models are recommended for simulating clinical conditions in evaluating this compound's performance?

Answer:

  • Phantom Head Model : A plastic head filled with 0.01 µCi/cc isotope solution, containing a 13.5 cc spherical "tumor" (0.02 µCi/cc). Detectors measure counts at 1 cm distance, mimicking patient setups .
  • Depth Variability : Test tumor localization at surface, central, and midline positions to assess photon attenuation .
  • Comparative Studies : Use dual-isotope protocols (e.g., Hg-203 vs. Hg-197) in the same patient cohort to control for tumor heterogeneity .

Advanced: How does the presence of Hg-203 contamination in Hg-197 preparations affect dosimetry calculations, and how can this be quantified?

Answer:
Even 10% Hg-203 contamination in Hg-197 increases whole-body dose from 54 mrads to 68 mrads and renal dose from 3.5 rads to 6.8 rads. Quantification involves:

  • Gamma Spectroscopy : Detect Hg-203’s 279 KeV peak in Hg-197 samples.
  • Dose Adjustment : Apply linear models to adjust for contamination levels .

Basic: What anatomical and pathological factors influence the accuracy of this compound in brain tumor localization?

Answer:

  • Tumor Type : Glioblastomas show 100% accuracy, while low-grade astrocytomas and non-intracranial meningiomas have lower detection rates .
  • Tumor Depth : Deep midline tumors may be missed due to photon attenuation, despite Hg-203’s theoretical penetration advantages .
  • Vascularity : Highly vascular tumors (e.g., metastases) accumulate more isotope, improving scan contrast .

Advanced: What methodologies are used to compare the photopeak responses of Hg-203 and Hg-197 in detector systems?

Answer:

  • Photopeak Calculation : Measure relative photopeak responses by correcting for Compton scattering and detector efficiency. Hg-197’s lower-energy photons (66–78 KeV) have higher detection efficiency, yielding a 1.5x figure of merit over Hg-203 .
  • Decay Scheme Analysis : Hg-203’s decay produces thallium K x-rays (69–83 KeV), which are compared to Hg-197’s primary emissions .
  • Empirical Validation : Use point sources and spectral data to align theoretical predictions with experimental counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlormerodrin hg-203
Reactant of Route 2
Chlormerodrin hg-203

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.